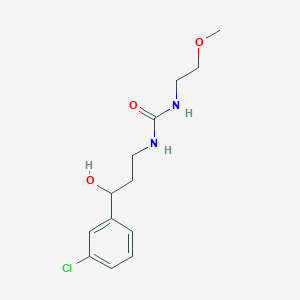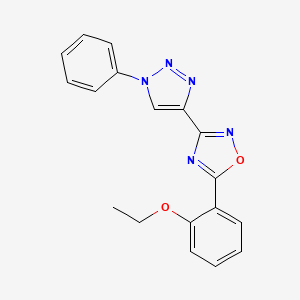
(1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperidin-4-yl)(4-(2,5-dimethylphenyl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperidin-4-yl)(4-(2,5-dimethylphenyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C25H31N7O and its molecular weight is 445.571. The purity is usually 95%.
BenchChem offers high-quality (1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperidin-4-yl)(4-(2,5-dimethylphenyl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperidin-4-yl)(4-(2,5-dimethylphenyl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Synthesis
This compound is utilized in organic synthesis as an intermediate for creating more complex molecules. Its structure, containing multiple reactive sites such as the pyrazole and pyridazine rings, allows for various chemical transformations. For instance, it can undergo nucleophilic substitution reactions to introduce new functional groups that can be further manipulated in subsequent synthetic steps .
Medicinal Chemistry
In medicinal chemistry , the compound serves as a scaffold for the development of new pharmaceuticals. The presence of piperazine and piperidinyl groups is common in molecules with central nervous system activity. Therefore, it could be explored for the synthesis of potential neuroactive drugs or psychotropic agents .
Cytotoxicity Studies
The structural motifs present in this compound, such as the pyrazole ring, are often found in molecules with cytotoxic properties . It can be used in the design and synthesis of novel compounds for cancer research , particularly in the study of their cytotoxic effects on various cancer cell lines .
Insecticidal Research
Compounds with pyrazole derivatives have shown promise as insecticides . This compound could be investigated for its insecticidal activities, potentially targeting the ryanodine receptor (RyR) in insect cells, which is a novel approach for controlling pest populations .
Green Chemistry
The compound’s synthesis itself can be optimized to adhere to the principles of green chemistry . For example, using solvent-free conditions and oxidative functionalization reactions can minimize waste and environmental impact. This approach aligns with the growing need for sustainable practices in chemical research .
Molecular Modeling
Finally, this compound can be used in molecular modeling studies to predict its interaction with biological targets. Computational methods such as docking studies and ADME predictions can provide insights into its pharmacological potential and help guide the synthesis of analogs with improved biological activity .
properties
IUPAC Name |
[4-(2,5-dimethylphenyl)piperazin-1-yl]-[1-(6-pyrazol-1-ylpyridazin-3-yl)piperidin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N7O/c1-19-4-5-20(2)22(18-19)29-14-16-31(17-15-29)25(33)21-8-12-30(13-9-21)23-6-7-24(28-27-23)32-11-3-10-26-32/h3-7,10-11,18,21H,8-9,12-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDZRZRNBHCXVTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)C3CCN(CC3)C4=NN=C(C=C4)N5C=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperidin-4-yl)(4-(2,5-dimethylphenyl)piperazin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-benzamido-N-(2-methoxyphenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2856592.png)
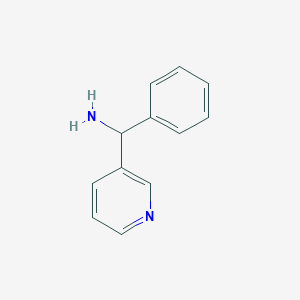

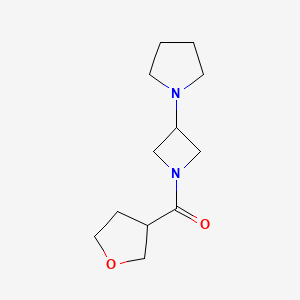

![N6-cyclopentyl-N4-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2856598.png)
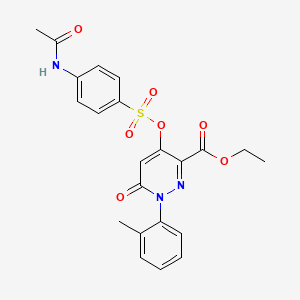
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)butyramide hydrochloride](/img/structure/B2856605.png)
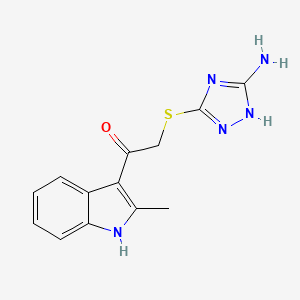
![(E)-4-(Dimethylamino)-N-[2-hydroxy-2-(3-methoxypyridin-2-yl)ethyl]but-2-enamide](/img/structure/B2856609.png)
